molecular formula C24H25NO6 B11156020 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11156020
M. Wt: 423.5 g/mol
InChI Key: MVGFHDCGCNNBAJ-UHFFFAOYSA-N
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Description

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with N-[(benzyloxy)carbonyl]norvalinate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The presence of the benzyloxycarbonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C24H25NO6/c1-4-8-19(25-24(28)29-14-17-9-6-5-7-10-17)23(27)30-20-12-11-18-15(2)13-21(26)31-22(18)16(20)3/h5-7,9-13,19H,4,8,14H2,1-3H3,(H,25,28)

InChI Key

MVGFHDCGCNNBAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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